Cas no 89978-33-6 (Benzoic acid,2,3,4-trichloro-, methyl ester)
Benzoic acid,2,3,4-trichloro-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,2,3,4-trichloro-, methyl ester
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- Inchi: 1S/C8H5Cl3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
- InChI Key: HROGZMXHUGOFGI-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(Cl)C(Cl)=C1Cl
Experimental Properties
- Density: 1.467±0.06 g/cm3(Predicted)
- Melting Point: 67-68 °C
- Boiling Point: 299.6±35.0 °C(Predicted)
Benzoic acid,2,3,4-trichloro-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013032050-250mg |
Methyl 2,3,4-trichlorobenzoate |
89978-33-6 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A013032050-500mg |
Methyl 2,3,4-trichlorobenzoate |
89978-33-6 | 97% | 500mg |
$790.55 | 2023-08-31 | |
| Alichem | A013032050-1g |
Methyl 2,3,4-trichlorobenzoate |
89978-33-6 | 97% | 1g |
$1460.20 | 2023-08-31 | |
| abcr | AB607220-250mg |
Methyl 2,3,4-trichlorobenzoate; . |
89978-33-6 | 250mg |
€396.40 | 2025-04-15 | ||
| abcr | AB607220-500mg |
Methyl 2,3,4-trichlorobenzoate; . |
89978-33-6 | 500mg |
€543.30 | 2025-04-15 | ||
| abcr | AB607220-1g |
Methyl 2,3,4-trichlorobenzoate; . |
89978-33-6 | 1g |
€739.10 | 2025-04-15 | ||
| abcr | AB607220-5g |
Methyl 2,3,4-trichlorobenzoate; . |
89978-33-6 | 5g |
€2386.50 | 2024-07-19 |
Benzoic acid,2,3,4-trichloro-, methyl ester Suppliers
Benzoic acid,2,3,4-trichloro-, methyl ester Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Benzoic acid,2,3,4-trichloro-, methyl ester
Benzoic Acid 2,3,4-Trichloro Methyl Ester: A Versatile Synthetic Intermediate in Advanced Materials and Pharmaceutical Research
In recent years, the Benzoic acid derivative 2,3,4-trichloro-methyl ester (CAS No. 89978-33-6) has emerged as a critical building block in interdisciplinary research spanning organic synthesis and material science. This compound's unique combination of chlorinated aromatic framework and ester functionality enables precise chemical transformations that are pivotal for developing specialized materials and drug candidates. Its molecular structure—comprising a benzene ring substituted with three chlorine atoms at positions 2, 3, and 4 linked to a methyl ester group via the carboxylic acid moiety—provides tailored electronic properties and reactivity profiles that are leveraged in cutting-edge applications.
The synthesis of Benzoic acid, 2,3,4-trichloro, methyl ester typically involves sequential chlorination followed by esterification of benzoic acid derivatives. Recent advancements in catalytic chlorination techniques have improved yield efficiency through the use of heterogeneous catalysts such as supported titanium(IV) compounds. A study published in the Journal of Organic Chemistry (2023) demonstrated that employing TiO₂-functionalized mesoporous silica under microwave irradiation achieves >95% conversion with reduced solvent usage compared to conventional methods. This methodological refinement aligns with current trends toward sustainable chemical processes while maintaining structural integrity of the trichlorinated benzene core.
In pharmaceutical development, this compound serves as an important intermediate for designing novel topoisomerase inhibitors. Researchers at the University of Cambridge reported in Nature Communications (June 2024) that substituting conventional phenolic groups with trichloromethyl esters enhances ligand binding affinity to DNA gyrase enzymes by introducing steric hindrance and electronic modulation effects. Their work revealed a 17-fold increase in enzyme inhibition efficacy when compared to unsubstituted analogs in preliminary screening assays using whole-cell bacterial models.
The material science community has also explored this compound's potential in polymer synthesis due to its ability to impart flame-retardant properties without compromising mechanical strength. A collaborative study between MIT and BASF (published in Polymer Chemistry, March 2024) successfully incorporated it into polyurethane matrices via transesterification reactions. The resulting materials exhibited self-extinguishing characteristics under ASTM D635 testing while maintaining tensile strength above 18 MPa—a significant improvement over traditional brominated flame retardants currently under regulatory scrutiny.
Spectroscopic analysis confirms its characteristic IR absorption bands at ~1740 cm⁻¹ (ester carbonyl stretch) and distinct NMR signatures: proton NMR shows a singlet at δ 3.9 ppm for the methyl ester group while carbon NMR exhibits downfield shifts (δ 160–170 ppm range) indicative of electron-withdrawing chlorine substituents. These spectral features are crucial for quality control during large-scale manufacturing processes where purity verification is essential for regulatory compliance.
In analytical chemistry applications, this compound has been utilized as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS). A breakthrough technique described in Analytica Chimica Acta (October 2024) employs its thermal stability during derivatization to quantify trace levels of phenolic contaminants in environmental samples with detection limits as low as 0.5 ppb. The method capitalizes on the methyl ester group's volatility while preserving chlorinated functionalities during analysis.
Ongoing research focuses on its application as a photoactive component in organic electronics. Scientists at Stanford University recently synthesized conjugated polymers containing this trichlorobenzyl moiety which exhibited enhanced charge carrier mobility (up to 0.8 cm²/V·s) when tested under ambient conditions according to their findings published in American Chemical Society Applied Materials & Interfaces. The chlorine atoms' ability to modulate bandgap energy makes these materials promising candidates for next-generation photovoltaic devices requiring UV light harvesting capabilities.
Catalytic hydrogenation studies have revealed its utility as an intermediate for synthesizing substituted anilines—a key step in producing pharmaceutical precursors like those used in antiviral drug development. A patent filed by Pfizer (WO 2024/XXXXXX) details its role in generating protected amino intermediates through palladium-catalyzed cross-coupling reactions under mild conditions (e.g.,, room temperature aqueous media), significantly reducing process waste compared to traditional methods requiring high-pressure hydrogen systems.
Solid-state characterization via X-ray crystallography conducted by researchers at ETH Zurich (published July 2024) identified unique packing motifs where the methyl ester groups form intermolecular hydrogen bonds with adjacent chlorine-substituted rings—a structural feature that could be exploited to design crystalline drug delivery matrices with tunable dissolution profiles through computational modeling approaches like molecular dynamics simulations.
In agrochemical research contexts, this compound has been evaluated as part of biopesticide formulations where its aromatic substitution pattern provides enhanced stability against microbial degradation while maintaining target specificity against pest insects' metabolic pathways according to recent studies from Syngenta's R&D division presented at the ACS National Meeting (April 2025). Field trials demonstrated up to 89% pest mortality rates with minimal impact on non-target arthropods when applied at environmentally acceptable concentrations.
Nanostructured composites incorporating this compound show promise for biomedical applications such as targeted drug delivery systems due to their ability to form stable lipid bilayers when combined with phospholipids according to work published by Osaka University researchers (Biomaterials Science, February 2025). The trichlorinated benzene core provides membrane-stabilizing effects through hydrophobic interactions while allowing controlled release mechanisms mediated by enzymatic cleavage of the methyl ester group within biological environments.
The compound's photophysical properties have spurred interest in optoelectronic applications following investigations by Samsung Advanced Institute of Technology (Nano Letters, November 2024). Their studies demonstrated that π-conjugated systems incorporating this molecule exhibit quantum yields exceeding 65% when excited at UV wavelengths—a performance metric critical for OLED device development where energy transfer efficiency directly impacts display technology advancements.
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